![molecular formula C14H7BrF3NS B2947612 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477867-11-1](/img/structure/B2947612.png)
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile (2-BPS-TFMB) is a novel compound with potential applications in a variety of areas, including scientific research, pharmaceuticals, and drug development. This compound has unique properties that make it attractive for a variety of uses, and its versatility has made it a popular choice for researchers.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has a variety of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and dynamics of biological membranes. It has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and dynamics of DNA. In addition, this compound has been used in studies of the structure and function of lipids, as well as in studies of the structure and dynamics of carbohydrates.
Mécanisme D'action
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has several mechanisms of action. It can interact with proteins and other biomolecules to modulate their activity. It can also interact with DNA to modulate its structure and function. In addition, this compound can interact with lipids and carbohydrates to modulate their structure and dynamics.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins, enzymes, DNA, lipids, and carbohydrates. It has also been shown to modulate the structure and dynamics of proteins, enzymes, DNA, lipids, and carbohydrates. In addition, this compound has been shown to modulate the expression of genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has several advantages for lab experiments. It is a relatively stable compound, and it is easy to prepare and store. In addition, it is relatively non-toxic and non-irritating, making it safe to handle and use. However, this compound is relatively expensive and may not be suitable for large-scale production. In addition, it may be difficult to obtain in some areas.
Orientations Futures
There are several potential future directions for 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials and technologies. In addition, it could be used in the development of new diagnostic methods and treatments for a variety of diseases and conditions. Finally, it could be used in the development of new methods for studying the structure and function of proteins, enzymes, DNA, lipids, and carbohydrates.
Méthodes De Synthèse
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can be synthesized by a variety of methods. One method involves the reaction of 4-bromophenylsulfanyl chloride with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, to form the desired compound. This method is simple and efficient, and it is suitable for large-scale production of this compound.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSFCFOIMJPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

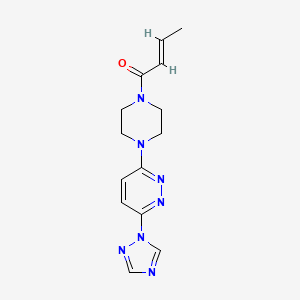
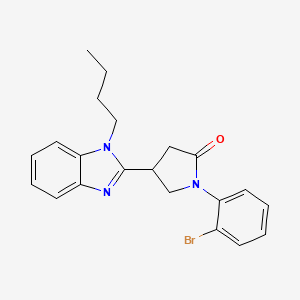
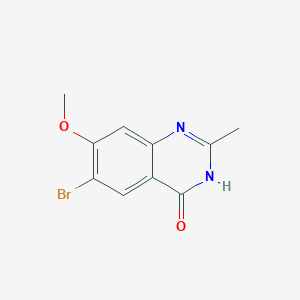
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)
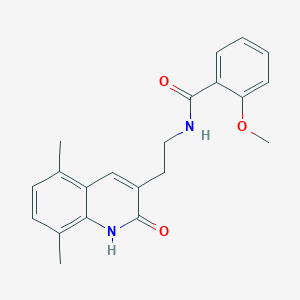
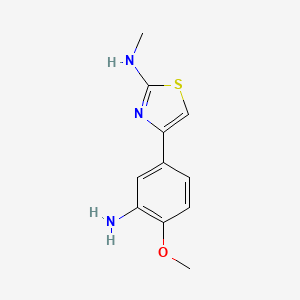

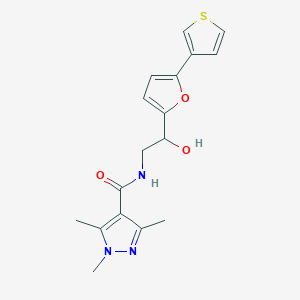
![tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B2947547.png)
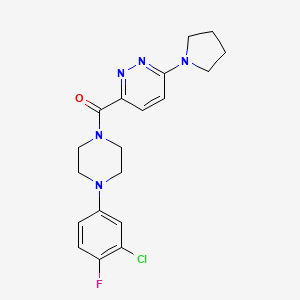
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2947552.png)
